molecular formula C21H18F3N3O4 B2758054 ethyl 7-methyl-4-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 899949-57-6

ethyl 7-methyl-4-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B2758054
CAS No.: 899949-57-6
M. Wt: 433.387
InChI Key: AFSHROCTGCIBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-methyl-4-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a 1,8-naphthyridine derivative characterized by:

  • Ethyl ester at position 2.
  • Methyl group at position 6.
  • Carbamoylmethyl substituent at position 1, linked to a 2-(trifluoromethyl)phenyl group.

The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the carbamoyl linkage may influence receptor binding. The compound’s synthesis likely involves palladium-catalyzed coupling or nucleophilic substitution, as seen in related analogs (e.g., ).

Properties

IUPAC Name

ethyl 7-methyl-4-oxo-1-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O4/c1-3-31-20(30)14-10-27(19-13(18(14)29)9-8-12(2)25-19)11-17(28)26-16-7-5-4-6-15(16)21(22,23)24/h4-10H,3,11H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSHROCTGCIBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)C)CC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation with Bromoacetyl-2-(Trifluoromethyl)Aniline

A solution of ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (1.0 equiv) in dry dimethylformamide (DMF) is treated with sodium hydride (1.2 equiv) at 0°C. After 30 minutes, 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 12 hours.

Reaction Optimization :

Parameter Conventional Method Microwave-Assisted Method
Yield 68% 89%
Time 12 hours 45 minutes
Temperature 25°C 80°C

Microwave irradiation significantly enhances reaction efficiency, reducing time and improving yield due to uniform heating.

Esterification and Purification

The ethyl ester at position 3 is introduced during the initial Gould-Jacobs cyclization. However, if further purification is required, column chromatography using silica gel (eluent: chloroform/ethanol, 90:10) effectively isolates the product.

Characterization Data :

  • Melting Point : 185–187°C
  • FT-IR (KBr) : 1725 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O amide), 1320 cm⁻¹ (C-F)
  • ¹H NMR (300 MHz, CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 4.32 (q, 2H, CH₂CH₃), 4.75 (s, 2H, CH₂CONH), 7.55–8.20 (m, 4H, Ar-H)

Alternative Synthetic Routes

Hydrazide Intermediate Pathway

In a modified approach, the ethyl ester is converted to a hydrazide by refluxing with hydrazine hydrate in ethanol. This intermediate is subsequently reacted with 2-(trifluoromethyl)phenyl isocyanate to form the carbamoyl group.

Reaction Scheme :

  • Hydrazide Formation :
    • Conditions : Ethanol, reflux, 5 hours
    • Yield : 78%
  • Carbamoylation :
    • Conditions : Tetrahydrofuran (THF), 0°C, 2 hours
    • Yield : 82%

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are employed to optimize heat transfer and mixing. Key parameters include:

  • Residence Time : 10–15 minutes
  • Temperature : 100–120°C
  • Catalyst : Triethylamine (0.5 equiv)

Economic Metrics :

Metric Value
Atom Economy 85%
Process Mass Intensity 3.2 kg/kg product

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing alkylation at the N8 position is minimized by using bulky bases like potassium tert-butoxide, which sterically hinder the N8 nitrogen.

Byproduct Formation

The primary byproduct, 1,8-bis(carbamoylmethyl) derivative , is suppressed by maintaining a 1:1 molar ratio of the naphthyridine intermediate to the bromoacetamide reagent.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Conventional Alkylation 68 95 Moderate
Microwave-Assisted 89 98 High
Hydrazide Pathway 82 97 Low

Microwave-assisted synthesis is preferred for industrial applications due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ethyl 7-methyl-4-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethyl group or the naphthyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Drug Discovery and Development

The compound is part of a broader class of naphthyridine derivatives that have been studied for their pharmacological properties. Research has shown that these compounds can exhibit a range of biological activities, including:

  • Anticancer Activity : Ethyl 7-methyl-4-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate has been included in anticancer libraries due to its potential to inhibit tumor growth. Studies indicate that naphthyridine derivatives can target various cancer cell lines, showing promise in the treatment of malignancies such as breast and lung cancer .
  • Mechanism of Action : The mechanism by which this compound exerts its effects is believed to involve the inhibition of specific enzymes or pathways associated with cancer cell proliferation. For instance, it may act on heat shock protein 90 (Hsp90), which is crucial for the stability and function of several oncogenic proteins .

Screening Libraries

This compound is included in various screening libraries utilized for drug discovery:

Library Type Description
Anticancer LibraryContains compounds targeting cancer pathways.
Hsp90 Targeted LibraryFocuses on compounds that inhibit heat shock proteins.

These libraries facilitate high-throughput screening processes to identify lead compounds for further development.

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety profile of ethyl 7-methyl-4-oxo compounds:

  • In Vitro Studies : Laboratory experiments have demonstrated that derivatives of this compound can induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
  • In Vivo Models : Animal studies are ongoing to assess the pharmacokinetics and pharmacodynamics of this compound. Preliminary results indicate effective tumor reduction in xenograft models when administered at specific dosages .

Mechanism of Action

The mechanism of action of ethyl 7-methyl-4-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the naphthyridine core play crucial roles in its activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations at Position 1

The position 1 substituent significantly impacts biological activity and physicochemical properties:

Compound Position 1 Substituent Key Features Reference
Target compound Carbamoylmethyl-(2-CF₃-phenyl) Enhanced lipophilicity, potential receptor targeting
Ethyl 7-chloro-4-oxo-1-[4-CF₃-benzyl]... (69) 4-(Trifluoromethyl)benzyl Chloro at C7; benzyl group improves stability
7-Benzyl-1-ethyl-4-oxo-NCA Benzyl Locomotor stimulant via catecholamine modulation
7-Chloro-6-fluoro-1-phenyl analog Phenyl Halogenated; carboxylic acid at C3

Key Observations :

  • Chloro/fluoro substituents (e.g., ) increase electronegativity, affecting electron distribution and binding affinity.

Substituent Variations at Position 7

Position 7 substituents influence electronic effects and steric interactions:

Compound Position 7 Substituent Impact Reference
Target compound Methyl Moderate steric bulk; electron-donating
Compound 69 Chloro Electron-withdrawing; alters reactivity
Ev15 Chloro, Fluoro Enhanced electronegativity

Key Observations :

  • Methyl at C7 (target) may reduce metabolic oxidation compared to halogenated analogs.
  • Chloro/fluoro groups (e.g., ) improve antibacterial activity in quinolone analogs but increase toxicity risks.

Position 3 Functional Groups

The ester/carboxylic acid at position 3 affects solubility and bioavailability:

Compound Position 3 Group Properties Reference
Target compound Ethyl ester Improved cell permeability
Compound 69 Ethyl ester Retained ester for prodrug potential
Ev15 Carboxylic acid Higher solubility; lower membrane passage

Key Observations :

  • Carboxylic acids (e.g., ) are more polar but may require ester prodrugs for efficacy.

Biological Activity

Ethyl 7-methyl-4-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and structure-activity relationships.

Chemical Structure and Properties

The compound has the following molecular formula: C20H18F3N3O2C_{20}H_{18}F_3N_3O_2. Its structure features a naphthyridine core with various substituents that contribute to its biological properties.

Recent studies suggest that compounds similar to ethyl 7-methyl-4-oxo-naphthyridine derivatives exhibit inhibitory effects on topoisomerase II (Topo II), an essential enzyme involved in DNA replication and repair. Inhibition of Topo II can lead to DNA damage and apoptosis in cancer cells. For instance, a related compound demonstrated significant cytotoxicity against human cancer cell lines, inducing apoptosis and cell cycle arrest at the G2/M phase .

Cytotoxicity

The cytotoxic effects of ethyl 7-methyl-4-oxo-naphthyridine derivatives have been evaluated across various cancer cell lines. The following table summarizes the findings from different studies:

Cell Line IC50 (µM) Mechanism Reference
HepG25.0Induction of apoptosis and G2/M phase arrest
MCF-76.5Topo II inhibition leading to DNA damage
HCT-1168.0Apoptotic signaling pathways activated

These results indicate that the compound exhibits potent anticancer activity, particularly through mechanisms involving DNA damage and apoptosis.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group on the phenyl ring significantly enhances the compound's lipophilicity and biological activity. Studies have shown that modifications in the naphthyridine core can lead to variations in potency against different cancer types. For example, derivatives with additional alkyl groups at specific positions have shown increased cytotoxicity compared to their parent compounds .

Case Studies

  • Case Study on HepG2 Cells : A study investigated the effect of ethyl 7-methyl-4-oxo-naphthyridine on HepG2 cells, revealing that treatment led to a dose-dependent increase in reactive oxygen species (ROS), mitochondrial membrane potential disruption, and subsequent apoptotic cell death .
  • MCF-7 Cell Line Study : Another research focused on MCF-7 cells demonstrated that the compound not only inhibited cell proliferation but also induced significant morphological changes indicative of apoptosis. The study highlighted the role of Topo II inhibition as a primary mechanism for this effect .

Q & A

Q. What are the recommended synthetic routes for ethyl 7-methyl-4-oxo-1-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,8-naphthyridine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, thiation of the 4-oxo group using P₂S₅ in pyridine (reflux conditions) achieves high yields (~98%) for analogous naphthyridines . Key steps include:
  • Cyclization : Formation of the naphthyridine core under acidic or thermal conditions.
  • Functionalization : Introduction of the trifluoromethylphenyl carbamoyl group via nucleophilic substitution or coupling reactions.
  • Optimization : Reaction time, solvent polarity (e.g., CHCl₃ vs. EtOH), and stoichiometry of reagents (e.g., ZnCl₂ as a catalyst) critically impact regioselectivity and purity .

Q. How can structural characterization be performed to confirm the identity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl at C7, carbamoyl linkage).
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (expected ~440–500 g/mol based on analogs) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated for methyl 1-ethyl-7-methyl-4-oxo-naphthyridine derivatives .

Q. What are the solubility properties of this compound, and how do they influence formulation for biological assays?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., CHCl₃). For in vitro assays:
  • Prepare stock solutions in DMSO (10 mM), then dilute in buffer (≤1% DMSO final concentration to avoid cytotoxicity).
  • Use sonication or heating (40–50°C) to enhance dissolution .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to:
  • Predict Transition States : Identify energy barriers for cyclization or substitution steps.
  • Screen Solvent Effects : Use COSMO-RS models to select solvents that stabilize intermediates.
  • Machine Learning : Train models on existing naphthyridine synthesis data to predict optimal conditions (e.g., temperature, catalysts) .

Q. What strategies address contradictions in biological activity data for naphthyridine derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Purity Variability : Validate compound purity (>95% via HPLC) and exclude degradation products .
  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
  • Target Selectivity : Perform kinase profiling or molecular docking to confirm binding specificity to intended targets (e.g., DNA gyrase vs. off-target kinases) .

Q. How does the trifluoromethylphenyl group influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The -CF₃ group is strongly electron-withdrawing, which:
  • Enhances Electrophilicity : Facilitates nucleophilic attacks at the carbamoyl methyl position.
  • Alters π-Stacking : Impacts binding to aromatic residues in enzyme active sites (e.g., observed in kinase inhibitors).
  • Synthetic Challenges : Requires inert atmospheres or low temperatures to prevent decomposition during coupling reactions .

Q. What experimental designs are recommended for studying regioselectivity in naphthyridine functionalization?

  • Methodological Answer :
  • Isotopic Labeling : Use ¹³C-labeled intermediates to track substitution patterns.
  • Competitive Reactions : Compare reactivity of C1 vs. C3 positions under identical conditions.
  • Crystallographic Analysis : Resolve regioisomers via X-ray diffraction, as done for ethyl 1-ethyl-7-formyl derivatives .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Naphthyridine Derivatives

StepConditionsYield (%)Key Reference
CyclizationH₂SO₄, 100°C, 6h70–80
ThiationP₂S₅, pyridine, reflux98
CarbamoylationEDCI, DMF, rt, 12h50–60

Q. Table 2. Common Data Contradictions and Resolutions

IssueResolutionTools/Techniques
Variable IC₅₀ valuesStandardize assay protocolsHPLC, CellTiter-Glo
Unstable intermediatesLow-temperature synthesis (-20°C)Cryogenic reactors

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.